molecular formula C13H15ClN2O4S B6630894 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

Cat. No.: B6630894
M. Wt: 330.79 g/mol
InChI Key: BWGJZNDBAVDNEV-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a cyanophenyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 2-chloro-4-cyanobenzene, undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

    Amination: The sulfonylated intermediate is then reacted with 2-methylpropylamine under controlled conditions to form the sulfonamide.

    Introduction of the Acetic Acid Moiety: The final step involves the reaction of the sulfonamide with bromoacetic acid in the presence of a base such as sodium hydroxide to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The chloro group in the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may have potential as a pharmacophore in drug design, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways. Its structural features could be exploited to enhance binding affinity and specificity.

Industry

In the materials science field, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The sulfonyl and cyanophenyl groups could play crucial roles in binding interactions, while the amino acid moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloro-4-cyanophenyl)sulfonyl]acetic acid:

    2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid, which could affect its chemical properties and reactivity.

Uniqueness

2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in research and industrial applications where multifunctional compounds are required.

Properties

IUPAC Name

2-[(2-chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4S/c1-9(2)7-16(8-13(17)18)21(19,20)12-4-3-10(6-15)5-11(12)14/h3-5,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGJZNDBAVDNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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